Anidoxime

概要

説明

アニドキシムは、オキシム類に属する化学化合物です。オキシム類は、窒素原子に二重結合した炭素原子にヒドロキシルアミン基が結合していることを特徴としています。

準備方法

合成経路と反応条件

アニドキシムは、ヒドロキシルアミンとアルデヒドまたはケトンとの反応によって合成できます。この反応は、通常、ヒドロキシルアミンとカルボニル化合物の縮合反応によってオキシムを形成します。例えば、ヒドロキシルアミンとアセトンの反応により、アセトンオキシムが生成されます。 反応条件には、多くの場合、縮合反応を促進するための酸触媒の使用が含まれます .

工業生産方法

工業的には、アニドキシムの生産は、連続フロー反応器を用いてスケールアップできます。これらの反応器は、反応物の効率的な混合と、温度や圧力などの反応条件の制御を可能にします。 マイクロ波支援合成を用いた方法も、アニドキシムの反応速度と収率を向上させるために検討されています .

化学反応の分析

反応の種類

アニドキシムは、以下を含む様々な化学反応を起こします。

一般的な試薬と条件

酸化剤: 2-ヨード安息香酸、シトクロムP450

還元剤: 水素化ホウ素ナトリウム、金属触媒を用いた水素ガス

置換試薬: ハロゲン化剤、求核剤

生成される主要な生成物

酸化: ニトリル、アミド

還元: アミン

置換: 様々な置換オキシム

科学研究への応用

化学: アニドキシムは、配位化学において配位子として使用され、金属イオンと錯体を形成します。

生物学: アニドキシムは、血管拡張や抗菌活性など、様々な生物学的効果をもたらす一酸化窒素を放出する能力について研究されています.

科学的研究の応用

作用機序

アニドキシムの作用機序は、酸化反応と還元反応を起こす能力にあります。生物系では、アニドキシムはシトクロムP450酵素によって酸化され、一酸化窒素を放出します。 この一酸化窒素は、グアニル酸シクラーゼなどの様々な分子標的と相互作用し、平滑筋細胞の弛緩と血管拡張をもたらします . オキシム部分に電子供与基が存在すると、ニトロン型が安定化し、付加反応が促進されます .

類似化合物の比較

アニドキシムは、他のオキシムやアミドキシムと比較できます。

オキシム: アセトンオキシムやベンズアルデヒドオキシムなどの化合物は、アニドキシムと類似の化学的性質を共有していますが、特定の用途や反応性に違いがあります。

独自性

アニドキシムは、一酸化窒素を放出できることと、医学や産業での潜在的な用途が独自の特徴です。様々な化学反応を起こす汎用性により、研究や産業プロセスにとって貴重な化合物となっています。

類似化合物のリスト

- アセトンオキシム

- ベンズアルデヒドオキシム

- フォルマミドキシム

類似化合物との比較

Anidoxime can be compared with other oximes and amidoximes:

Oximes: Compounds like acetone oxime and benzaldehyde oxime share similar chemical properties with this compound but differ in their specific applications and reactivity.

Amidoximes: Amidoximes, such as formamidoxime, have an additional amino group attached to the carbon atom.

Uniqueness

This compound is unique due to its ability to release nitric oxide and its potential applications in medicine and industry. Its versatility in undergoing various chemical reactions makes it a valuable compound for research and industrial processes.

List of Similar Compounds

- Acetone oxime

- Benzaldehyde oxime

- Formamidoxime

特性

CAS番号 |

34297-34-2 |

|---|---|

分子式 |

C21H27N3O3 |

分子量 |

369.5 g/mol |

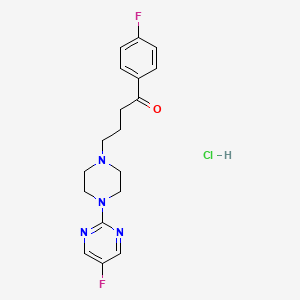

IUPAC名 |

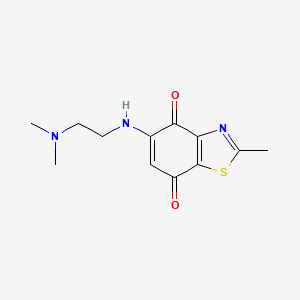

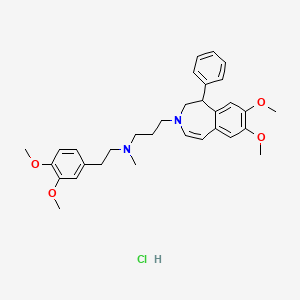

[[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate |

InChI |

InChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25) |

InChIキー |

XPHBRTNHVJSEQD-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |

異性体SMILES |

CCN(CC)CC/C(=N/OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2 |

正規SMILES |

CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

31729-11-0 (hydrochloride) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4-MPC-3-DAPO anidoxime anidoxime hydrochloride O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

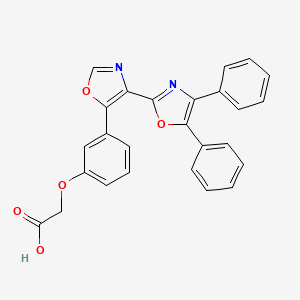

![(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one](/img/structure/B1667326.png)

![4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride](/img/structure/B1667339.png)